Loperamide oxide

Clinical efficacy Dose comparison Acute diarrhea

Source Loperamide oxide (CAS 217471-03-9) for research on peripheral μ-opioid receptor pharmacology. This prodrug requires anaerobic gut microflora activation, yielding a 2-fold potency differential (1 mg ≈ 2 mg loperamide). With 89.2% of its reductase activity in the cecum and 3-10× slower cellular uptake, it is ideal for studying microbiome-dependent drug activation while minimizing CNS penetration risk. Ideal for dose-ranging studies requiring fine increments.

Molecular Formula C29H33ClN2O3
Molecular Weight 493.0 g/mol
CAS No. 217471-03-9
Cat. No. B3415509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoperamide oxide
CAS217471-03-9
Molecular FormulaC29H33ClN2O3
Molecular Weight493.0 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3
InChIKeyKXVSBTJVTUVNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Loperamide Oxide CAS 217471-03-9: Prodrug Differentiation and Scientific Selection Rationale


Loperamide oxide (CAS 217471-03-9), also known as loperamide N-oxide or R-58425, is a synthetic N-oxide prodrug of loperamide [1]. It was developed as a peripherally acting μ-opioid receptor agonist antidiarrheal agent with the primary design objective of reducing central nervous system penetration compared to its active metabolite loperamide [2]. The compound is characterized by molecular formula C29H33ClN2O3 and a molecular weight of 493.04 g/mol [1]. As a prodrug, loperamide oxide requires reductive activation by anaerobic gut microflora to yield the pharmacologically active moiety loperamide [3].

Why Loperamide Oxide Cannot Be Directly Substituted with Loperamide in Research or Formulation


Loperamide oxide and loperamide are not interchangeable despite sharing the same active pharmacophore. Loperamide oxide is an inactive prodrug that requires anaerobic bacterial reduction in the distal gastrointestinal tract to generate loperamide, a process that profoundly alters the pharmacokinetic profile relative to direct loperamide administration [1]. This delayed, site-specific activation results in a 2-fold potency differential—loperamide oxide 1 mg demonstrates equivalent clinical efficacy to loperamide 2 mg in acute diarrhea [2]. Furthermore, the prodrug design was explicitly engineered to mitigate CNS penetration risk, with loperamide oxide showing more gradual intestinal motor effects and lower systemic exposure relative to dose [3]. Substituting loperamide oxide with an equimolar amount of loperamide would produce a different pharmacological profile, potentially compromising both the therapeutic index and the intended safety differentiation that justified the prodrug's development.

Quantitative Differentiation Evidence for Loperamide Oxide Selection


Potency Differential: Loperamide Oxide 1 mg Demonstrates Equivalent Efficacy to Loperamide 2 mg in Acute Diarrhea

In a double-blind, placebo-controlled trial of 261 patients with acute nonspecific diarrhea, loperamide oxide 1 mg demonstrated efficacy equivalent to loperamide 2 mg for both time to first relief and time to complete relief of diarrhea [1]. The study established a 2:1 potency ratio (loperamide oxide:loperamide) for clinical antidiarrheal effect, with loperamide oxide 1 mg and loperamide 2 mg both showing statistically significantly shorter time to relief compared to placebo (p<0.05) [1].

Clinical efficacy Dose comparison Acute diarrhea

Gastrointestinal Motor Activity: Loperamide Oxide Exhibits More Gradual Onset of Effect than Equimolar Loperamide

In a crossover, double-blind study of 12 fasting healthy men, 4 mg loperamide oxide and 4 mg loperamide both significantly increased jejunal motor activity (contraction number and area under curve) compared to placebo, but the increases with loperamide oxide occurred more gradually [1]. Placebo and 2 mg loperamide oxide had no discernible effects on motor activity, establishing a threshold dose-response relationship unique to the prodrug [1].

Jejunal motor activity Pharmacodynamics Migrating motor complex

Pharmacokinetics: Dose-Proportional Bioavailability of Loperamide from Loperamide Oxide

A randomized crossover study in 10 healthy male volunteers demonstrated that following oral administration of increasing doses (1 to 16 mg) of loperamide oxide, the bioavailability of the active metabolite loperamide was proportional to the administered dose of the prodrug [1]. Both maximum plasma loperamide concentration (Cmax) and area under the curve (AUC) showed linear proportionality across the 1-16 mg dose range [1].

Pharmacokinetics Bioavailability Dose proportionality

Adverse Effect Profile: Reduced Constipation Risk with Loperamide Oxide 1 mg vs. Loperamide 2 mg

In a 261-patient trial comparing loperamide oxide 1 mg and 2 mg with loperamide 2 mg and placebo, loperamide oxide 1 mg demonstrated a lower potential for causing constipating effects [1]. Specifically, neither dosage of loperamide oxide produced a period of posttreatment constipation, and adverse experiences were nonsignificantly less frequent for loperamide oxide 1 mg and 2 mg than for either placebo or loperamide 2 mg [1].

Safety Constipation Adverse events

Antisecretory Potency: Loperamide Oxide and Loperamide Show Equivalent Antisecretory Activity in Rat Jejunum and Colon

In vivo experiments in the rat jejunum and colon demonstrated that loperamide oxide and loperamide, when administered intraluminally, equally and dose-dependently reduced PGE2-induced net fluid secretion across a concentration range of 2 to 250 μg mL⁻¹ [1]. The antisecretory effect of both compounds was blocked by naloxone (1 mg kg⁻¹ s.c.), confirming mediation via opioid receptors [1].

Antisecretory activity In vivo pharmacology Opioid receptor

Prodrug Activation Site and Kinetics: Gut Microflora-Dependent Reduction in Distal Intestine

In vitro and in vivo studies across rat, dog, and human gut contents demonstrated that loperamide oxide reduction to loperamide is mediated primarily by anaerobic gut microflora, with the highest reductase activity localized in the cecum [1]. In the rat, the cecum contained on average 89.2% of the total LOPOX reductase activity in the intestinal contents [1]. In germ-free rats, cecal reductase activity was less than 1% of that in conventional rats, confirming the essential role of the gut microbiome [1]. Cellular uptake studies showed that the initial rate of drug uptake was approximately 3-10 times faster for loperamide than for loperamide oxide [1].

Prodrug activation Gut microbiome Metabolism

Optimal Research and Procurement Scenarios for Loperamide Oxide


Clinical Trials Requiring Reduced Constipation Liability Relative to Loperamide

Loperamide oxide 1 mg is suitable for clinical studies where antidiarrheal efficacy must be maintained while minimizing the risk of opioid-induced constipation. The evidence from a 261-patient trial demonstrates that loperamide oxide 1 mg provides equivalent efficacy to loperamide 2 mg without producing posttreatment constipation, whereas loperamide 2 mg carries a measurable constipation risk [1]. This differentiation is particularly relevant for studies involving elderly populations, patients with irritable bowel syndrome with constipation-predominant features, or post-surgical ileus research where bowel motility preservation is critical.

Pharmacokinetic-Pharmacodynamic Modeling of Prodrug Activation by Gut Microflora

Loperamide oxide serves as an exemplary model compound for investigating microbiome-dependent prodrug activation. The quantitative finding that 89.2% of LOPOX reductase activity resides in the cecum [1], combined with the 3-10× slower cellular uptake relative to loperamide [1], makes this compound valuable for studies examining how gut microbial composition influences prodrug conversion efficiency and subsequent systemic exposure. The dose-proportional pharmacokinetics of the active metabolite across a 1-16 mg range [2] further supports its utility as a reference standard in quantitative pharmacology studies of gut-mediated drug activation.

Peripheral Opioid Receptor Pharmacology Studies with Minimized CNS Confounding

Loperamide oxide was specifically developed to reduce CNS penetration compared to loperamide [1]. The more gradual onset of jejunal motor effects observed with loperamide oxide 4 mg compared to equimolar loperamide 4 mg [2] is consistent with the intended pharmacokinetic differentiation. This property makes loperamide oxide preferable to loperamide for peripheral μ-opioid receptor pharmacology studies where CNS-mediated effects (analgesia, sedation, abuse liability) are confounding variables that must be minimized to isolate peripheral mechanisms of action.

Dose-Response Studies Leveraging the 2:1 Potency Differential

The established 2:1 potency ratio between loperamide oxide and loperamide (1 mg loperamide oxide ≈ 2 mg loperamide for clinical efficacy) [1] enables researchers to design dose-ranging studies with finer dose increments using the prodrug. For example, a study requiring equivalent antidiarrheal activity to 2 mg loperamide can employ 1 mg loperamide oxide, while 0.5 mg loperamide oxide provides a sub-efficacious dose that may be useful as an active comparator in placebo-controlled designs [1]. This potency differential offers greater flexibility in dose-response experimental designs compared to using loperamide alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loperamide oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.